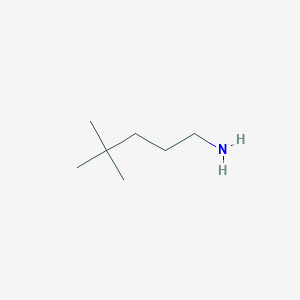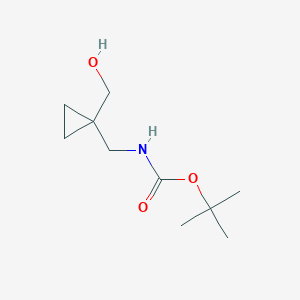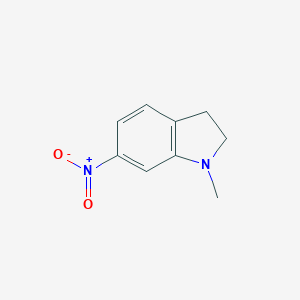
N-(2-methoxybenzyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)glycine, also known as 2-Methoxybenzylglycine (2-MBG), is an amino acid derivative that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, and is also used to synthesize other compounds. 2-MBG has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases.
Applications De Recherche Scientifique
2-MBG has been used in a variety of scientific research applications. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and small molecule drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
For instance, the reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
It has been noted that the presence of the n-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2c phenethylamines drugs in both cell lines .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Avantages Et Limitations Des Expériences En Laboratoire
2-MBG has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations for use in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 2-MBG in scientific research. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and metabolic diseases. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as to further explore its mechanism of action. Additionally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of amino acids and other molecules. Finally, further research could be conducted to explore its potential as a tool for studying protein-protein interactions and enzyme-catalyzed reactions.
Méthodes De Synthèse
2-MBG can be synthesized from the reaction of glycine and 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 40-50°C for a period of 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration or crystallization.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)